(s)-(+)-PDTA CAS number 4408-81-5
(s)-(+)-PDTA CAS number 4408-81-5
An In-Depth Technical Guide to (S)-(+)-1,2-Propanediaminetetraacetic Acid (CAS Number: 4408-81-5)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(+)-1,2-Propanediaminetetraacetic acid, commonly referred to as (S)-(+)-PDTA, is a chiral aminopolycarboxylic acid and a structural analogue of the well-known chelating agent EDTA. Its stereospecific configuration and potent metal-binding capabilities make it a molecule of significant interest in various scientific domains, most notably as a key intermediate in the synthesis of the cardioprotective drug Dexrazoxane. This guide provides a comprehensive technical overview of (S)-(+)-PDTA, encompassing its chemical and physical properties, a detailed examination of its synthesis, its mechanism of action as a chelating agent, and its critical role in pharmaceutical development. The document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.
Introduction: A Chiral Chelator of Significance
(S)-(+)-PDTA, with the CAS number 4408-81-5, belongs to the family of aminopolycarboxylic acids, which are renowned for their ability to form stable complexes with a wide range of metal ions. What distinguishes (S)-(+)-PDTA is the presence of a chiral center at the 1-position of the propane backbone, leading to two enantiomeric forms. The (S)-(+)-enantiomer is of particular pharmaceutical importance.
The primary driver for the extensive study and use of (S)-(+)-PDTA is its role as a direct precursor to Dexrazoxane ((S)-4,4'-(1-methyl-1,2-ethanediyl)bis-2,6-piperazinedione). Dexrazoxane is the only clinically approved agent to mitigate the cardiotoxicity associated with anthracycline-based chemotherapy.[1] The stereochemistry of Dexrazoxane is crucial for its biological activity, and thus, the synthesis originates from the enantiomerically pure (S)-(+)-PDTA.
Beyond this principal application, the inherent properties of (S)-(+)-PDTA as a chiral chelating agent suggest potential, albeit less explored, applications in asymmetric catalysis, metal ion separation, and as a specialized ligand in coordination chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of (S)-(+)-PDTA is fundamental to its application in synthesis and research.
| Property | Value | Source(s) |
| CAS Number | 4408-81-5 | [2] |
| Molecular Formula | C₁₁H₁₈N₂O₈ | [3] |
| Molecular Weight | 306.27 g/mol | [3][4] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 237-241 °C (decomposes) | [3][4] |
| Synonyms | (S)-(+)-1,2-Propylenediaminetetraacetic acid, Methyl-EDTA, PDTA | [3] |
| Linear Formula | (HO₂CCH₂)₂NCH(CH₃)CH₂N(CH₂CO₂H)₂ | [4] |
| Solubility | Soluble in water, especially in alkaline solutions.[3] Generally poor solubility in most organic solvents. | [1] |
The Art of Synthesis: Crafting the Chiral Backbone
The synthesis of enantiomerically pure (S)-(+)-PDTA is a critical step in the production of Dexrazoxane. The most common and industrially relevant method involves the alkylation of the chiral precursor, (S)-(-)-1,2-diaminopropane.
General Synthesis Pathway
The synthesis initiates with (S)-(-)-1,2-diaminopropane, often in its dihydrochloride salt form, which is then subjected to carboxymethylation. This is typically achieved by reacting it with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, under alkaline conditions. The base, commonly sodium hydroxide, plays a dual role: it deprotonates the amino groups of the diamine, making them nucleophilic, and it neutralizes the haloacetic acid and the hydrohalic acid formed during the reaction.
The overall reaction can be summarized as follows: (S)-(-)-H₂NCH(CH₃)CH₂NH₂ + 4 XCH₂COOH + 8 NaOH → (S)-(+)-(NaOOCCH₂)₂NCH(CH₃)CH₂N(CH₂COONa)₂ + 4 NaX + 8 H₂O
The resulting tetrasodium salt is then acidified to yield the final (S)-(+)-PDTA product.
Caption: General synthesis workflow for (S)-(+)-PDTA.
Detailed Experimental Protocol (Exemplary)
The following protocol is a synthesized representation based on methodologies described in the patent literature[5]:
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Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve (S)-(-)-1,2-diaminopropane dihydrochloride in water.
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Base Addition: Cool the solution in an ice bath and slowly add a concentrated solution of sodium hydroxide, ensuring the temperature is maintained below a specified limit (e.g., 20-30°C).
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Carboxymethylation: In a separate vessel, prepare a solution of chloroacetic acid and neutralize it with a sodium hydroxide solution.
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Reaction: Slowly add the sodium chloroacetate solution to the cooled diamine solution. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 70-80°C) for several hours to drive the reaction to completion.
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Work-up and Isolation: After cooling, the reaction mixture is acidified with a strong acid like hydrochloric acid. This precipitates the (S)-(+)-PDTA, which can then be isolated by filtration, washed with cold water and a suitable organic solvent (like ethanol or acetone) to remove impurities, and dried under vacuum.
Note: The exact molar ratios, temperatures, and reaction times can vary depending on the specific patented process and desired purity and yield.
Mechanism of Action: The Chelation Effect
Like its achiral counterpart, EDTA, (S)-(+)-PDTA is a powerful hexadentate ligand. This means that a single molecule of PDTA can form up to six coordinate bonds with a metal ion – two from the nitrogen atoms of the diamine backbone and one from each of the four carboxylate groups. This multidentate binding, known as the chelate effect , results in the formation of exceptionally stable, water-soluble metal complexes.
The general mechanism of chelation involves the displacement of water molecules from the coordination sphere of a hydrated metal ion in solution by the donor atoms of the PDTA molecule.
Caption: The chelation of a metal ion by (S)-(+)-PDTA.
The chirality of (S)-(+)-PDTA can influence the stereochemistry of the resulting metal complex, potentially leading to diastereomeric complexes. This property is of interest in applications requiring stereospecific metal sequestration or catalysis.
Role in Drug Development: The Dexrazoxane Story
The primary and most well-documented application of (S)-(+)-PDTA in drug development is its use as a starting material for the synthesis of Dexrazoxane.
Synthesis of Dexrazoxane
Dexrazoxane is a cyclic derivative of PDTA. The synthesis involves the cyclization of (S)-(+)-PDTA or its ester derivatives with a source of a one-carbon unit, such as formamide.[6][8]
General Workflow:
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Esterification (Optional but common): (S)-(+)-PDTA is often converted to its tetraester (e.g., tetramethyl or tetraethyl ester) to improve solubility in organic solvents and facilitate the subsequent cyclization.
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Cyclization: The PDTA-ester is reacted with formamide at elevated temperatures. This reaction forms the two piperazine-2,6-dione rings.
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Purification: The resulting Dexrazoxane is then purified through crystallization or other chromatographic techniques to achieve the high purity required for a pharmaceutical active ingredient.
Caption: Synthesis of Dexrazoxane from (S)-(+)-PDTA.
Mechanism of Cardioprotection
It is theorized that Dexrazoxane acts as a prodrug. In the body, it is hydrolyzed to an open-ring derivative that is structurally similar to EDTA. This active metabolite chelates intracellular iron, particularly in the myocardium. By sequestering this iron, it prevents the formation of anthracycline-iron complexes, which are responsible for generating reactive oxygen species that lead to cardiac muscle damage.[1]
Other Potential Applications in Drug Development
The broader utility of chelating agents in medicine is an active area of research. Chelators are employed to treat heavy metal poisoning by sequestering toxic metals and facilitating their excretion.[9] There is also growing interest in the role of metal ion dysregulation in neurodegenerative diseases, which could open new therapeutic avenues for specialized chelating agents.[10] The chiral nature of (S)-(+)-PDTA could be leveraged to design metal-protein attenuating compounds with high specificity.
Analytical Characterization
The purity and identity of (S)-(+)-PDTA are critical, especially for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for its characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the presence of the methyl group on the propane backbone and the correct number of acetate protons.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of (S)-(+)-PDTA and for quantifying it in reaction mixtures. A reversed-phase column with a suitable mobile phase (often a buffered aqueous solution with an organic modifier) is typically used.[10]
-
Chelometric Titration: This classical analytical method can be used to determine the purity of PDTA by titrating it against a solution of a known metal salt (e.g., ZnSO₄ or CuSO₄) in the presence of a colorimetric indicator.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.
-
Chiral Chromatography: To confirm the enantiomeric purity of (S)-(+)-PDTA, chiral HPLC or gas chromatography methods can be developed.
Safety and Handling
According to available safety data sheets, (S)-(+)-PDTA is classified as a skin and eye irritant.[11] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area, and inhalation of the powder should be avoided.[11] In case of contact, the affected area should be rinsed thoroughly with water.
Conclusion and Future Outlook
(S)-(+)-PDTA is a molecule of established importance in the pharmaceutical industry, primarily due to its indispensable role in the synthesis of Dexrazoxane. Its synthesis from chiral precursors is well-understood, and its powerful chelating properties are central to its function and that of its derivatives.
While its application is currently dominated by Dexrazoxane production, the future may see expanded roles for (S)-(+)-PDTA and its derivatives. As our understanding of the role of metal ions in biological systems deepens, the demand for sophisticated, stereospecific chelating agents is likely to grow. The chiral scaffold of (S)-(+)-PDTA provides a valuable platform for the design of new diagnostic and therapeutic agents, particularly in the fields of targeted drug delivery, asymmetric catalysis, and the modulation of metalloenzymes. Further research into its coordination chemistry with a broader range of metal ions and the biological activity of its complexes will be key to unlocking its full potential.
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Synthesis of dexrazoxane analogues and iron chelators | Faculty of Pharmacy. Available at: [Link]
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Comparison of HPLC and NMR for quantification of the main volatile fatty acids in rumen digesta - PubMed. Available at: [Link]
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Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments - PubMed Central. Available at: [Link]
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